molecular formula C7H6N2 B14753788 3-Methylhexa-2,4-dienedinitrile CAS No. 1789-45-3

3-Methylhexa-2,4-dienedinitrile

Cat. No.: B14753788
CAS No.: 1789-45-3
M. Wt: 118.14 g/mol
InChI Key: RIMIOHDYJFNKSS-UHFFFAOYSA-N
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Description

3-Methylhexa-2,4-dienedinitrile is a chemical compound with the molecular formula C7H6N2. It is characterized by the presence of two nitrile groups attached to a hexadiene backbone, with a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhexa-2,4-dienedinitrile typically involves the reaction of 3-methylhexa-2,4-diene with a nitrile source under specific conditions. One common method involves the use of tetracyanoethylene in dichloromethane at room temperature, which produces the desired dinitrile compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methylhexa-2,4-dienedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The diene backbone allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include amines, substituted dienes, and various oxidized derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science.

Scientific Research Applications

3-Methylhexa-2,4-dienedinitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylhexa-2,4-dienedinitrile involves its interaction with specific molecular targets The nitrile groups can form strong interactions with nucleophiles, leading to various chemical transformations

Comparison with Similar Compounds

Similar Compounds

    3-Methylhexa-2,4-diene: Lacks the nitrile groups, making it less reactive in certain chemical reactions.

    2,4-Hexadienedinitrile: Similar structure but without the methyl group, affecting its chemical properties and reactivity.

Uniqueness

3-Methylhexa-2,4-dienedinitrile is unique due to the presence of both nitrile groups and a methyl group on the diene backbone. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1789-45-3

Molecular Formula

C7H6N2

Molecular Weight

118.14 g/mol

IUPAC Name

3-methylhexa-2,4-dienedinitrile

InChI

InChI=1S/C7H6N2/c1-7(4-6-9)3-2-5-8/h2-4H,1H3

InChI Key

RIMIOHDYJFNKSS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC#N)C=CC#N

Origin of Product

United States

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